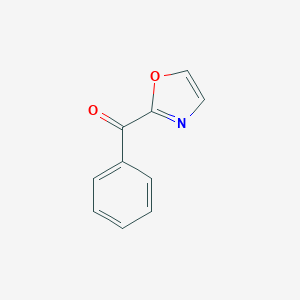

2-Benzoyloxazole

Description

Properties

IUPAC Name |

1,3-oxazol-2-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYXHUOYWYRVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584531 | |

| Record name | (1,3-Oxazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174150-58-4 | |

| Record name | (1,3-Oxazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzoyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Benzoyloxazole: Chemical Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzoyloxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, and established synthetic protocols. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Identification

This compound is an aromatic organic compound featuring a benzoxazole core substituted with a benzoyl group at the 2-position. The benzoxazole moiety is a bicyclic system composed of a fused benzene and oxazole ring.

Systematic IUPAC Name: (Oxazol-2-yl)(phenyl)methanone

Chemical Structure:

Chemical Structure of this compound

| Identifier | Value |

| CAS Number | 174150-58-4 |

| Molecular Formula | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol |

| SMILES | O=C(c1ccccc1)c2ncco2 |

| InChI | 1S/C10H7NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7H |

| InChIKey | LAYXHUOYWYRVDY-UHFFFAOYSA-N |

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of the parent benzoxazole scaffold and related derivatives can provide valuable insights. Benzoxazoles are generally characterized as stable, aromatic compounds.

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water. Expected to be soluble in common organic solvents like ethanol, acetone, and DMSO. | [2][3][4] |

Synthesis of this compound

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry. The most common and direct approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, such as an acid chloride or ester.[5]

General Synthetic Pathway

The synthesis of this compound can be achieved through the reaction of 2-aminophenol with benzoic acid or, more efficiently, with benzoyl chloride. The reaction proceeds via an initial N-acylation of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.

General synthesis of this compound.

Experimental Protocols

Method 1: From 2-Aminophenol and Benzoic Acid [6]

This method utilizes a direct condensation reaction catalyzed by an acidic medium.

Materials:

-

2-Aminophenol

-

Benzoic acid

-

Ammonium chloride (catalyst)

-

Ethanol (solvent)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine 2-aminophenol (1.0 eq) and benzoic acid (1.0 eq) in ethanol.

-

Add a catalytic amount of ammonium chloride (e.g., 0.5 eq).

-

Stir the resulting mixture at 80°C for 6-8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol to yield this compound.

Method 2: From 2-Aminophenol and Benzoyl Chloride under Microwave Irradiation [7]

This method offers a more rapid and potentially higher-yielding synthesis.

Materials:

-

2-Aminophenol

-

Benzoyl chloride

-

Brønsted and Lewis dual acidic (Hf-BTC) catalyst (or other suitable catalyst)

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, combine 2-aminophenol (1.0 eq) and benzoyl chloride (1.0 eq).

-

Add the Hf-BTC catalyst.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 120°C for 15 minutes.

-

After cooling, the product can be isolated and purified by standard techniques such as column chromatography.

Characterization

The structure of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would show characteristic signals for the aromatic protons of both the benzoxazole and benzoyl moieties.

-

¹³C NMR spectroscopy would reveal the chemical shifts of all carbon atoms in the molecule, including the carbonyl carbon of the benzoyl group.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretching vibration of the ketone group is expected in the region of 1650-1700 cm⁻¹.

-

Characteristic bands for the C=N and C-O-C stretching of the oxazole ring, as well as aromatic C-H and C=C stretching vibrations, would also be present.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (173.17 g/mol ).

-

Fragmentation patterns would likely involve the loss of the benzoyl group or cleavage of the oxazole ring.

-

Biological and Pharmacological Potential

Benzoxazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[8][9] These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[8][9][10]

The introduction of a benzoyl group at the 2-position of the benzoxazole ring may modulate its biological activity. While specific studies on this compound are scarce, research on structurally similar 2-substituted benzoxazoles provides insights into its potential pharmacological profile.

Anticancer Activity

Numerous benzoxazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[11][12][13] Some derivatives have shown potent inhibitory activity against key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis.[14][15] Inhibition of VEGFR-2 can lead to the suppression of tumor growth and metastasis. It is plausible that this compound could exhibit similar anticancer properties, a hypothesis that warrants further investigation.

Signaling Pathways

The anticancer activity of some benzoxazole derivatives has been linked to the induction of apoptosis (programmed cell death).[15] This is often mediated through the activation of caspases, a family of proteases that play a central role in the apoptotic cascade.

Potential signaling pathways for benzoxazole derivatives.

Further studies are required to elucidate the specific signaling pathways that may be modulated by this compound.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. This guide has provided an overview of its chemical structure, physicochemical properties, and synthetic methodologies. While specific experimental data for this compound is limited, the established chemistry and biological activities of the broader benzoxazole class suggest that it is a promising candidate for further investigation, particularly in the context of anticancer drug discovery. Future research should focus on the detailed experimental characterization of this compound and a thorough evaluation of its biological activities and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. jetir.org [jetir.org]

- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpbs.com [ijpbs.com]

- 9. jocpr.com [jocpr.com]

- 10. medium.com [medium.com]

- 11. Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] [1,3] Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 14. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Phenylbenzoxazole

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the synthesis of 2-phenylbenzoxazole, a prominent member of the benzoxazole class of heterocyclic compounds. Benzoxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities and unique photoluminescent properties.

Core Synthetic Mechanism: Condensation and Cyclization

The most established and widely utilized method for synthesizing 2-phenylbenzoxazole is the condensation reaction between 2-aminophenol and a benzoyl equivalent, such as benzoic acid, benzoyl chloride, or benzaldehyde.[1][2] The fundamental process involves two key stages: the initial formation of an intermediate, followed by an intramolecular cyclodehydration to form the stable benzoxazole ring.

The general mechanism can be described as follows:

-

Amide/Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of the benzoyl compound.

-

When using benzoyl chloride or benzoic acid , this leads to the formation of an N-(2-hydroxyphenyl)benzamide intermediate.[1]

-

When using benzaldehyde , a Schiff base (imine) intermediate is formed.

-

-

Intramolecular Cyclization: The hydroxyl group on the 2-aminophenol moiety then acts as a nucleophile, attacking the electrophilic carbon of the newly formed amide or imine. This step results in the formation of a heterocyclic intermediate.

-

Dehydration: The final step is the elimination of a water molecule (dehydration) from the intermediate, leading to the formation of the aromatic 2-phenylbenzoxazole ring.[3] This step is often promoted by heat or the presence of a dehydrating agent, such as polyphosphoric acid (PPA).[1]

A diagram illustrating the reaction mechanism is provided below.

Caption: Reaction mechanism for the synthesis of 2-Phenylbenzoxazole.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of 2-phenylbenzoxazole. Below are two common protocols using different benzoyl sources.

Protocol 1: From 2-Aminophenol and Benzoic Acid using Polyphosphoric Acid (PPA)

This traditional method utilizes benzoic acid and a strong dehydrating agent.[1]

-

Reactant Mixing: Add 2-aminophenol (1.0 equivalent) and benzoic acid (1.1 equivalents) to polyphosphoric acid (PPA), typically 10-20 times the weight of the reactants, in a suitable reaction vessel.

-

Heating: Heat the mixture to 180-220°C with continuous mechanical stirring for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After completion, carefully and slowly pour the hot reaction mixture onto crushed ice while stirring vigorously. This will precipitate the crude product.

-

Filtration and Washing: Collect the precipitate by filtration. Wash the solid sequentially with water and then with a dilute sodium bicarbonate solution to neutralize and remove any unreacted benzoic acid.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 2-phenylbenzoxazole.[1]

Protocol 2: Catalytic Synthesis from 2-Aminophenol and Benzaldehyde

Modern approaches often employ catalysts for milder and more efficient synthesis.[1][4]

-

Reactant and Catalyst Mixing: In a reaction flask, combine 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and a catalytic amount of a suitable catalyst (e.g., imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles).[4]

-

Reaction Conditions: The reaction can be performed under solvent-free conditions with sonication at 70°C for approximately 30 minutes.[4] Alternatively, a transition metal catalyst in a solvent like ethanol or toluene can be used, with heating or microwave irradiation.[1] An oxidant (e.g., air) may also be introduced.[1]

-

Work-up: If a solid catalyst is used, it can be separated by filtration (or magnetically if applicable).[4] The solvent, if used, is removed under reduced pressure.

-

Purification: The resulting residue is purified by column chromatography or recrystallization to afford the final product.[1]

Quantitative Data Summary

The efficiency of 2-phenylbenzoxazole synthesis is highly dependent on the chosen reactants, catalysts, and reaction conditions. The following table summarizes quantitative data from various synthetic approaches.

| 2-Aminophenol Derivative | Aldehyde/Carboxylic Acid | Catalyst/Reagent | Conditions | Yield (%) | Reference |

| 2-Aminophenol | Benzaldehyde | Imidazolium chlorozincate (II) on Fe3O4 | Solvent-free, Sonication, 70°C, 30 min | 90 | [4] |

| 2-Aminophenol | Benzoic Acid | Polyphosphoric Acid (PPA) | 180-220°C, 2-4 hours | Not specified, but a standard method | [1] |

| 2-Aminophenol | Benzaldehyde | [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] | Water, Reflux, 45 min | 79-89 | [2] |

| 2-Aminophenol | Benzaldehyde | TiO2–ZrO2 | Acetonitrile, 60°C, 15-25 min | 83-93 | [2] |

| 2-Aminophenol | Benzaldehyde | Palladium-supported nanocatalyst | DMF, K2CO3, O2, 80°C, 18 h | 83-95 | [2] |

Mandatory Visualization: Experimental Workflow

The following diagram outlines a generalized workflow for the synthesis and purification of 2-phenylbenzoxazole.

References

An In-depth Technical Guide to the Discovery and History of 2-Benzoyloxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 2-Benzoyloxazole, a notable member of the benzoxazole class of heterocyclic compounds. While the definitive first synthesis of this compound is not prominently documented in historical records, its origins are intrinsically linked to the pioneering work in heterocyclic chemistry during the late 19th and early 20th centuries. This document details the probable early synthetic routes, modern synthetic methodologies, and available physicochemical data. It also explores the broader biological significance of the benzoxazole scaffold, including its recognized antimicrobial and anticancer activities, and discusses the potential mechanisms of action. Experimental protocols for the synthesis of related 2-substituted benzoxazoles are provided to serve as a practical reference for researchers in the field.

Discovery and Historical Perspective

The history of this compound is interwoven with the broader development of benzoxazole chemistry. While a specific date or individual credited with the first synthesis of this compound remains elusive in the historical literature, the foundational groundwork was laid by chemists like Albert Ladenburg in the 1870s through their work on related heterocyclic systems such as benzimidazoles.[1] The classical methods for benzoxazole formation suggest that the discovery of compounds like this compound likely occurred in the late 19th or early 20th century.[1]

The most probable early synthetic route would have been an adaptation of the Phillips-Ladenburg synthesis, which involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative.[1] In the case of 2-substituted benzoxazoles, this would involve the reaction of 2-aminophenol with the corresponding carboxylic acid or acyl chloride at elevated temperatures, often facilitated by a dehydrating agent like polyphosphoric acid (PPA).[1]

Initially, research into benzoxazole compounds was largely driven by the burgeoning dye industry, which took interest in their fluorescent properties.[1] However, the 20th century marked a significant shift in focus towards exploring their biological potential, leading to the discovery of a wide range of pharmacological activities.[1] This transition has cemented the importance of the benzoxazole scaffold in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol .[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 174150-58-4 | [1][2] |

| Molecular Formula | C₁₀H₇NO₂ | [1][2] |

| Molecular Weight | 173.17 g/mol | [1][2] |

| Physical Form | Solid | |

| Assay Purity | 97% |

Spectroscopic Data

Detailed NMR and mass spectrometry data for this compound are not extensively published. However, the general spectral characteristics of 2-substituted benzoxazoles can be inferred from related compounds. Aromatic protons in benzoxazole derivatives typically resonate in the 7.0-8.5 ppm range in ¹H NMR spectra.[4]

Synthesis of this compound: Experimental Protocols

The synthesis of 2-substituted benzoxazoles has evolved from high-temperature condensation reactions to more modern, milder, and efficient catalytic methods. Below are detailed protocols for key synthetic approaches that can be adapted for the synthesis of this compound.

Protocol 1: Classical Condensation of 2-Aminophenol with Benzoic Acid using Polyphosphoric Acid (PPA)

This traditional method involves the high-temperature condensation of 2-aminophenol with benzoic acid.

Procedure:

-

A mixture of 2-aminophenol (1.0 equivalent) and benzoic acid (1.1 equivalents) is added to polyphosphoric acid (PPA), typically 10-20 times the weight of the reactants.

-

The reaction mixture is heated to 180-220°C with mechanical stirring for 2-4 hours.

-

The hot mixture is then carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to neutralize and remove any unreacted benzoic acid.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-substituted benzoxazole.

Protocol 2: Reaction of 2-Aminophenol with Benzoyl Chloride

This method utilizes a more reactive acylating agent, allowing for milder reaction conditions.

Procedure:

-

To a solution of 2-aminophenol (1.0 equivalent) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF), add benzoyl chloride (1.1 equivalents) dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The mixture is then heated to 80-100°C for an additional 1-2 hours to facilitate cyclization.

-

After cooling, the mixture is poured into cold water.

-

The precipitated product is collected by filtration, washed with water, and purified by recrystallization.

Protocol 3: Modern Catalytic Synthesis from 2-Aminophenol and Benzaldehyde

This contemporary approach employs a catalyst and an oxidant for a more efficient and environmentally benign synthesis.

Procedure:

-

A mixture of 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and a catalytic amount of a suitable catalyst (e.g., transition metal-based or solid acid catalyst) is prepared in a solvent like ethanol or toluene, or under solvent-free conditions.

-

An oxidant, such as air or oxygen, is introduced into the reaction mixture.

-

The mixture is heated or subjected to microwave irradiation to drive the reaction to completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, if a heterogeneous catalyst is used, it is removed by filtration.

-

The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the 2-substituted benzoxazole.

Synthesis Workflow Diagram

References

Spectroscopic Data for the Characterization of 2-Benzoyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield specific, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2-Benzoyloxazole (CAS No. 174150-58-4). The information presented herein is based on predicted values and data from structurally analogous compounds. This guide provides a framework for the characterization of this compound and outlines the expected spectral features.

Introduction

This compound is a heterocyclic compound featuring a benzoxazole core substituted with a benzoyl group at the 2-position. The benzoxazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Spectroscopic analysis is indispensable for the unambiguous structural confirmation and purity assessment of such compounds, which is a critical step in any research and development endeavor. This technical guide outlines the expected spectroscopic data for this compound and provides generalized experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including various substituted benzoxazoles and aromatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.30 - 8.20 | Multiplet | 2H | Protons ortho to the carbonyl group on the benzoyl ring |

| ~ 7.80 - 7.70 | Multiplet | 1H | Proton para to the carbonyl group on the benzoyl ring |

| ~ 7.65 - 7.50 | Multiplet | 2H | Protons meta to the carbonyl group on the benzoyl ring |

| ~ 7.80 - 7.40 | Multiplet | 4H | Protons of the benzene ring of the benzoxazole moiety |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 185 - 180 | Carbonyl carbon (C=O) |

| ~ 162 - 158 | C2 of the oxazole ring |

| ~ 152 - 148 | Quaternary carbon of the benzoxazole ring (C-O) |

| ~ 142 - 138 | Quaternary carbon of the benzoxazole ring (C-N) |

| ~ 135 - 120 | Aromatic carbons |

| ~ 120 - 110 | Aromatic carbons of the benzoxazole ring |

Infrared (IR) Spectroscopy

Table 3: Predicted Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1670 - 1650 | Strong | C=O stretch (aryl ketone) |

| ~ 1610 - 1580 | Medium-Strong | C=N stretch (oxazole ring) |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1270 - 1230 | Strong | Asymmetric C-O-C stretch (oxazole ring) |

| ~ 1100 - 1000 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 223 | [M]⁺ (Molecular Ion) |

| 195 | [M-CO]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 92 | [C₆H₄O]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the condensation of 2-aminophenol with benzoyl chloride or benzoic acid under cyclizing conditions.

Materials:

-

2-Aminophenol

-

Benzoyl chloride (or Benzoic acid)

-

A suitable solvent (e.g., pyridine, polyphosphoric acid (PPA), or a high-boiling solvent like xylene)

-

Base (if using benzoyl chloride, e.g., pyridine or triethylamine)

Procedure (General):

-

In a round-bottom flask, dissolve 2-aminophenol in the chosen solvent.

-

If using benzoyl chloride, add the base to the solution.

-

Slowly add benzoyl chloride (or benzoic acid) to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Sample Introduction: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Data Acquisition: Obtain the mass spectrum according to the instrument's standard operating procedures.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Theoretical Insights into the Reactivity of 2-Benzoyloxazole: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of heterocyclic compounds is paramount for the design of novel therapeutics and functional materials. This in-depth technical guide delves into the theoretical underpinnings of 2-benzoyloxazole reactivity, supported by experimental synthesis protocols and computational analysis. By examining its electronic structure and reaction pathways, we aim to provide a comprehensive resource for predicting and harnessing the chemical behavior of this important molecular scaffold.

Core Reactivity Principles: A Theoretical Overview

The reactivity of this compound is governed by the interplay of the electron-withdrawing benzoyl group at the 2-position and the inherent electronic nature of the benzoxazole ring system. Theoretical studies, primarily employing Density Functional Theory (DFT), provide valuable insights into its molecular orbital landscape and susceptibility to various chemical transformations. While direct computational studies on this compound are limited, we can extrapolate from detailed theoretical investigations on closely related analogs such as benzoxazole and 2-phenylbenzoxazole to understand its fundamental reactivity.[1][2]

Computational analyses at the B3LYP/6-31+G(d,p) level of theory have been effectively used to study the structural, electronic, and reactivity properties of benzoxazole derivatives in both the gas phase and in solution.[1] These studies involve the calculation of global and local reactivity descriptors, which are crucial for predicting the sites of nucleophilic and electrophilic attack.

Frontier Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO energy is associated with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For benzoxazole and its 2-phenyl derivative, DFT calculations have provided the following insights, which can serve as a proxy for this compound:

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzoxazole | -6.45 | -0.87 | 5.58 |

| 2-Phenylbenzoxazole | -6.23 | -1.44 | 4.79 |

Data extrapolated from theoretical studies on benzoxazole and 2-phenylbenzoxazole.[1]

The presence of the electron-withdrawing benzoyl group in this compound is expected to lower the energy of both the HOMO and LUMO compared to the parent benzoxazole. The significant lowering of the LUMO energy would render the C2 carbon of the oxazole ring highly electrophilic and susceptible to nucleophilic attack.

Global reactivity descriptors further quantify the reactivity of the molecule:

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | μ2 / (2η) | Propensity to accept electrons |

These descriptors, calculated from the HOMO and LUMO energies, provide a quantitative measure of the overall reactivity.[1]

Key Reaction Pathways

Based on its electronic structure, this compound is predicted to undergo several key types of reactions:

-

Nucleophilic Attack: The carbonyl carbon of the benzoyl group and the C2 carbon of the oxazole ring are the primary electrophilic centers, making them susceptible to attack by nucleophiles.

-

Electrophilic Substitution: The benzene ring of the benzoxazole moiety can undergo electrophilic substitution, with the position of attack directed by the existing substituents.

-

Cycloaddition Reactions: The C=N bond within the oxazole ring can potentially participate in cycloaddition reactions, although this is less common for aromatic heterocyclic systems.

Experimental Protocols: Synthesis of 2-Benzoylbenzoxazoles

A robust understanding of a molecule's reactivity is complemented by efficient synthetic methodologies. A recently developed one-pot synthesis of 2-benzoylbenzoxazoles from o-aminophenols and acetophenones provides a practical route to this class of compounds.[3][4][5]

Sulfur-Promoted Synthesis of 2-Benzoylbenzoxazoles

General Procedure: [3]

-

To a solution of o-aminophenol (1.0 mmol) and acetophenone (1.2 mmol) in DMSO (3.0 mL), add elemental sulfur (1.5 mmol) and N-methylmorpholine (NMM) (2.0 mmol).

-

Heat the reaction mixture to 110 °C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Table of Synthesized 2-Benzoylbenzoxazole Derivatives and Yields: [3]

| Entry | o-Aminophenol | Acetophenone | Product | Yield (%) |

| 1 | 2-Aminophenol | Acetophenone | 2-Benzoylbenzoxazole | 85 |

| 2 | 2-Amino-4-methylphenol | Acetophenone | 2-Benzoyl-6-methylbenzoxazole | 78 |

| 3 | 2-Amino-4-chlorophenol | Acetophenone | 2-Benzoyl-6-chlorobenzoxazole | 75 |

| 4 | 2-Aminophenol | 4'-Methylacetophenone | 2-(4-Methylbenzoyl)benzoxazole | 82 |

| 5 | 2-Aminophenol | 4'-Methoxyacetophenone | 2-(4-Methoxybenzoyl)benzoxazole | 76 |

| 6 | 2-Aminophenol | 4'-Chloroacetophenone | 2-(4-Chlorobenzoyl)benzoxazole | 79 |

Visualizing Workflows and Pathways

To further elucidate the processes involved in studying and synthesizing this compound, the following diagrams, created using the DOT language, illustrate a typical computational workflow and a general synthetic pathway.

Conclusion and Future Directions

The theoretical framework, extrapolated from closely related benzoxazole derivatives, suggests that this compound possesses a highly electrophilic C2 carbon, making it a prime candidate for nucleophilic addition and substitution reactions. The provided experimental protocol for its synthesis offers a reliable method for accessing this versatile scaffold.

Future theoretical work should focus on dedicated DFT studies of this compound to obtain precise quantitative data on its reactivity, including the calculation of activation energies for key reactions. Such studies would provide a more accurate roadmap for synthetic chemists and drug designers. Experimental investigations into the nucleophilic substitution and cycloaddition reactions of this compound will further expand its synthetic utility. The continued synergy between computational prediction and experimental validation will undoubtedly unlock the full potential of this compound in the development of novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. Synthesis and cytotoxicity evaluation of 2-benzoylbenzoxazoles by Reaction of o-aminophenol with Acetophenone Catalyzed by Sulfur in DMSO | Engineering and Technology For Sustainable Development [jst.vn]

- 5. researchgate.net [researchgate.net]

The Therapeutic Potential of 2-Benzoyloxazole and its Analogs: A Comprehensive Review

A Technical Guide for Researchers and Drug Development Professionals

The benzoxazole scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active molecules. Among its derivatives, 2-benzoyloxazoles and their analogs have garnered significant attention for their diverse pharmacological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects. This technical guide provides an in-depth literature review of 2-benzoyloxazole and its analogs, focusing on their synthesis, biological activities, and mechanisms of action, with a clear presentation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Synthesis of this compound Analogs

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, with numerous methods developed to achieve high yields and introduce diverse functionalities. A common and versatile approach involves the condensation of 2-aminophenols with various reagents.

One prominent method for the synthesis of 2-substituted benzoxazoles involves the reaction of 2-aminophenols with tertiary amides in the presence of triflic anhydride (Tf₂O) and 2-fluoropyridine.[1] This cascade reaction proceeds through the activation of the amide carbonyl group by Tf₂O, followed by nucleophilic addition, intramolecular cyclization, and elimination.[1] Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate reaction times and improve yields, reflecting a move towards greener chemistry.[2]

Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles from Tertiary Amides and 2-Aminophenols[1]

Materials:

-

Tertiary amide (1.0 mmol)

-

2-Aminophenol (1.2 mmol)

-

Triflic anhydride (Tf₂O) (1.5 mmol)

-

2-Fluoropyridine (2.0 mmol)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Standard laboratory glassware and stirring apparatus

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

To a stirred solution of the tertiary amide in the anhydrous solvent at 0 °C, add 2-fluoropyridine.

-

Slowly add triflic anhydride to the mixture and stir for 15 minutes at 0 °C.

-

Add the 2-aminophenol to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction for the time indicated by Thin Layer Chromatography (TLC) analysis until the starting materials are consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted benzoxazole.

The following diagram illustrates a general workflow for the synthesis of benzoxazole derivatives.

Biological Activities of this compound Analogs

This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.[3][4] These activities are often attributed to the planar benzoxazole ring system, which can intercalate with biological macromolecules, and the diverse substituents at the 2-position that can modulate potency and selectivity.

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzoxazole derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including those of the breast, lung, colon, and central nervous system.[5] The mechanism of action for their anticancer effects is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine kinases.[6]

Molecular docking studies have revealed that benzoxazole-N-heterocyclic hybrids have the potential to inhibit protein tyrosine kinase.[6] One study found that a specific benzoxazole derivative exhibited maximum inhibition of tyrosine kinase with an IC₅₀ value of 0.10 ± 0.16 µM.[6]

The following table summarizes the in vitro anticancer activity of selected benzoxazole and related heterocyclic analogs against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzoxazole-N-heterocyclic hybrid (4c) | Tyrosine Kinase | 0.10 ± 0.16 | [6] |

| Benzimidazole derivative (83a) | C. albicans | 4 mg/mL (MIC) | [7] |

| Benzimidazole derivative (83b) | C. albicans | 4 mg/mL (MIC) | [7] |

| Pyrimidine-benzotriazole derivative (12O) | SiHa | 0.009 | [8] |

| Oleoyl-hybrid (1) | HCT116 | 22.4 | [1] |

| Oleoyl-hybrid (2) | HCT116 | 0.34 | [1] |

Note: The table includes data for related heterocyclic compounds to provide a broader context of their potential.

The following diagram illustrates a simplified signaling pathway for tyrosine kinase inhibition by a benzoxazole analog.

Antimicrobial Activity

Benzoxazole derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][9] Their efficacy is influenced by the nature of the substituents on the benzoxazole core. For instance, the presence of electron-withdrawing groups on the benzene ring has been shown to enhance antibacterial activity.[10]

The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter for evaluating antimicrobial potency.

The following tables summarize the antibacterial and antifungal activities of selected benzoxazole and related heterocyclic analogs.

Table 2: Antibacterial Activity of Benzoxazole Analogs (MIC in µg/mL)

| Compound/Analog | S. aureus | B. subtilis | E. coli | K. pneumoniae | Reference |

| Benzoxazole-triazole (7f) | - | - | - | - | [10] |

| Benzoxazole-triazole (7p) | - | - | - | - | [10] |

| Benzimidazole-pyrazole (31a) | 8 | - | 8 | - | [11] |

| Benzimidazole-pyrazole (32a) | 8 | - | 8 | - | [11] |

Note: A dash (-) indicates that data was not provided for that specific strain in the cited source.

Table 3: Antifungal Activity of Benzoxazole Analogs (MIC in µg/mL)

| Compound/Analog | C. albicans | A. niger | F. solani | Reference |

| Benzoxazole derivative (5a) | - | - | 4.34-17.61 (IC₅₀) | [4] |

| Benzoxazole derivative (5b) | - | - | 4.34-17.61 (IC₅₀) | [4] |

| Benzoxazole derivative (5h) | - | - | 4.34 (IC₅₀) | [4] |

| Benzimidazole-pyrazole (39c) | - | 3.9 | - | [11] |

| Benzimidazole-pyrazole (39f) | - | 3.9 | - | [11] |

Note: Some values are reported as IC₅₀, which is the concentration that inhibits 50% of fungal growth.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Materials:

-

Synthesized benzoxazole analogs

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (positive controls)

-

Solvent for dissolving compounds (e.g., DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of each benzoxazole analog in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum but no compound).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Conclusion and Future Perspectives

This compound and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for diverse functionalization make them attractive scaffolds for the development of novel therapeutic agents. The data presented in this review highlights their significant potential as anticancer and antimicrobial agents. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action through further biological and in silico studies. The development of more potent and specific this compound analogs could lead to the discovery of new and effective treatments for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Benzoyloxazole (CAS No. 174150-58-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and identification data for 2-Benzoyloxazole. The information is intended to assist researchers and professionals in handling this chemical compound safely and effectively in a laboratory or drug development setting.

Chemical Identification

This section provides the fundamental identification details for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 174150-58-4[1] |

| Molecular Formula | C₁₀H₇NO₂[1] |

| Molecular Weight | 173.17 g/mol [1] |

| Synonyms | (Oxazol-2-yl)(phenyl)methanone |

Safety Data

The following tables summarize the available safety information for this compound, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4[2] |

| Skin Irritation | Category 2[3] |

| Eye Irritation | Category 2 |

| Skin Sensitization | Category 1 |

| Specific Target Organ Toxicity, Single Exposure (Respiratory system) | Category 3 |

GHS Label Elements

| Element | Description |

| Pictogram | |

| Signal Word | Warning[4] |

| Hazard Statements | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H317: May cause an allergic skin reaction.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. P302 + P352: IF ON SKIN: Wash with plenty of water.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Quantitative Toxicity Data

No specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound (CAS 174150-58-4) was identified in the publicly available resources searched. The classification of "Acute Toxicity, Oral (Category 4)" is a qualitative assessment based on available data.

Experimental Protocols

Visualized Safety Information

The following diagram provides a visual summary of the key hazard information for this compound.

Caption: GHS Hazard Summary for this compound.

References

The Multifaceted Biological Potential of 2-Benzoyloxazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-benzoyloxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant anticancer, antimicrobial, and anti-inflammatory properties of this compound derivatives, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of the therapeutic potential of this versatile class of compounds.

Anticancer Activity

A significant body of research has highlighted the potent cytotoxic effects of this compound derivatives against a variety of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of crucial enzymes involved in DNA replication and cell division, such as topoisomerase II and vascular endothelial growth factor receptor 2 (VEGFR-2).

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected this compound derivatives against various cancer cell lines.

| Compound ID/Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-Aminophenyl) benzoxazole | HCT-116 (Colon) | 0.08 | [1](--INVALID-LINK--) |

| 2-(3,4,5-Trimethoxyphenyl) benzoxazole | HCT-116 (Colon) | 0.12 | [1](--INVALID-LINK--) |

| Benzoxazole clubbed 2-pyrrolidinone (Compound 19) | SNB-75 (CNS Cancer) | >10 (35.49% GI) | (--INVALID-LINK--) |

| Benzoxazole clubbed 2-pyrrolidinone (Compound 20) | SNB-75 (CNS Cancer) | >10 (31.88% GI) | [2](--INVALID-LINK--) |

| 5-Chloro-3-((4-(4-chlorobenzoyl) piperidin-1-yl)methyl) benzoxazol-2(3H)-one | MCF-7 (Breast) | 50 | (--INVALID-LINK--) |

| 3-((4-(4-Chlorobenzoyl) piperidin-1-yl)methyl) benzoxazol-2(3H)-one | MCF-7 (Breast) | 100 | [3](--INVALID-LINK--) |

GI: Growth Inhibition

Key Signaling Pathways in Anticancer Activity

1.2.1. Topoisomerase II Inhibition

Several this compound derivatives exert their anticancer effects by inhibiting topoisomerase II, an essential enzyme that alters DNA topology to facilitate replication and transcription.[4][5][6] Inhibition of this enzyme leads to the stabilization of the cleavable complex, resulting in DNA strand breaks and subsequent apoptosis.[4][5][6]

1.2.2. VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][7][8][9] Certain this compound derivatives have been shown to inhibit VEGFR-2, thereby disrupting downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1][7][8][9]

Antimicrobial Activity

This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase, which is a type II topoisomerase crucial for bacterial DNA replication.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microorganisms.

| Compound ID/Structure | Microorganism | MIC (µg/mL) | Reference |

| 2-(p-Chlorobenzyl)-5-[[4-(p-chlorophenyl)piperazin-1-yl]acetamido]benzoxazole | Enterococcus faecalis | 32 | [10](--INVALID-LINK--) |

| 2-(p-Methylbenzyl)-5-[[4-(p-chlorophenyl)piperazin-1-yl]acetamido]benzoxazole | Pseudomonas aeruginosa | 64 | [10](--INVALID-LINK--) |

| 2-(p-Chlorobenzyl)-5-[[4-(p-fluorophenyl)piperazin-1-yl]acetamido]benzoxazole | Candida albicans | 64 | [10](--INVALID-LINK--) |

| N-((1H-benzimidazol-1-yl) methyl)- 4- (1-(4-chlorophenyl)-5-phenyl- 4,5- dihydro- 1H-pyrazol- 3-yl) benzenamine | Staphylococcus aureus | 15.62 | [11](--INVALID-LINK--) |

| N-((1H-benzimidazol-1-yl) methyl)- 4- (1-(4-methoxyphenyl)-5-phenyl- 4,5- dihydro- 1H-pyrazol- 3-yl) benzenamine | Staphylococcus epidermidis | 7.81 | [11](--INVALID-LINK--) |

| Benzimidazole derivative 6c | Escherichia coli (TolC mutant) | 2 | [12](--INVALID-LINK--) |

Key Signaling Pathway in Antimicrobial Activity

2.2.1. DNA Gyrase Inhibition

Bacterial DNA gyrase is responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[13][14][15][16] this compound derivatives can inhibit this enzyme, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[13][14][15][16]

Anti-inflammatory Activity

Certain this compound derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the arachidonic acid cascade, responsible for the production of prostaglandins that mediate inflammation and pain.

Quantitative Anti-inflammatory Data

The following table summarizes the anti-inflammatory activity of selected this compound derivatives.

| Compound ID/Structure | Assay | Activity | Reference |

| 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone (3e) | Carrageenan-induced paw edema | Most promising analgesic activity | [17](--INVALID-LINK--) |

| Reduced compounds (4a-4d) from 2(3H)-benzoxazolones | Carrageenan-induced paw edema | Considerable anti-inflammatory activity | [17](--INVALID-LINK--) |

| Benzoxazolone derivative 3g | IL-6 inhibition | IC₅₀ = 5.09 µM | [18](--INVALID-LINK--) |

| Benzoxazolone derivative 3d | IL-6 inhibition | IC₅₀ = 5.43 µM | [18](--INVALID-LINK--) |

| 2-substituted benzoxazole derivatives (2a, 2b, 3a, 3b, 3c) | Carrageenan-induced paw edema | Potent anti-inflammatory activity | [19](--INVALID-LINK--) |

Key Signaling Pathway in Anti-inflammatory Activity

3.2.1. Arachidonic Acid Cascade and COX-2 Inhibition

The inflammatory response is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[20][21][22][23][24] While COX-1 is constitutively expressed and involved in housekeeping functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 by this compound derivatives can reduce inflammation with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.[20][21][22][23][24]

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays cited in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Agar Disk Diffusion for Antimicrobial Susceptibility

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

Principle: The test compound diffuses from the disk into the agar medium. If the compound is effective against the microorganism, it will inhibit its growth, creating a clear zone around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.

-

Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of the this compound derivatives onto the surface of the agar. A control disk with the solvent used to dissolve the compounds should also be included.

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Zone Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Interpretation: The size of the inhibition zone is used to determine the susceptibility of the microorganism to the compound. For quantitative data, a broth microdilution method is typically used to determine the Minimum Inhibitory Concentration (MIC).

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

-

Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the this compound derivatives or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at a predetermined time before carrageenan injection. A control group receives the vehicle.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. The provided data, experimental protocols, and pathway visualizations are intended to empower researchers to further explore the structure-activity relationships of this compound class and to design and synthesize new derivatives with enhanced efficacy and selectivity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biology.stackexchange.com [biology.stackexchange.com]

- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 14. DNA gyrase - Wikipedia [en.wikipedia.org]

- 15. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]

- 17. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. impactfactor.org [impactfactor.org]

- 21. Inhibitors of the arachidonic acid cascade: interfering with multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

- 23. researchgate.net [researchgate.net]

- 24. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]

Solubility Profile of 2-Benzoyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Benzoyloxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this guide presents solubility data for the structurally similar compound, benzophenone, to provide an estimated profile. Furthermore, detailed experimental protocols for determining compound solubility are provided to empower researchers to generate precise data for this compound.

Core Physicochemical Data and Estimated Solubility

To offer a quantitative perspective, the following table summarizes the solubility of benzophenone, a compound with a similar diaryl ketone core structure. These values can serve as a preliminary guide for solvent selection in synthesis, purification, and screening workflows involving this compound.

| Solvent | Molar Solubility (mol/L) | Solubility ( g/100 mL) | Temperature (°C) |

| Acetone | - | Very Soluble[2] | 25 |

| Ethanol | - | 13.3[3] | 25 |

| Diethyl Ether | - | 16.6[3] | 25 |

| Benzene | - | 56.2 | 25 |

| Carbon Tetrachloride | - | 34.5 | 25 |

| n-Hexane | - | 4.3 | 25 |

| Water | 0.00075 | 0.0137[3][4] | 25 |

Note: Data presented is for benzophenone as a structural analog of this compound. "Very Soluble" indicates high solubility, though a precise numerical value was not cited in the source.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical for various stages of research and development. The following are generalized yet detailed methodologies that can be adapted for this compound.

Method 1: Shake-Flask Method (Equilibrium Solubility)

This widely used method determines the thermodynamic equilibrium solubility of a compound in a given solvent.[5]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically compatible filter (e.g., PTFE for organic solvents) to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered saturated solution with a known volume of the solvent. Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Method 2: Kinetic Solubility Determination by Turbidimetry

This high-throughput method is often used in early drug discovery to assess the aqueous solubility of compounds initially dissolved in an organic solvent like DMSO.[6]

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffer solutions (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates

-

Automated liquid handler

-

Plate reader with nephelometric or turbidimetric capabilities

Procedure:

-

Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Addition: Using an automated liquid handler, add a precise volume of the DMSO solutions to corresponding wells of another 96-well plate containing the aqueous buffer. This rapid addition induces precipitation of the compound if its solubility in the final mixed solvent is exceeded.

-

Turbidity Measurement: Immediately after the addition of the aqueous buffer, measure the turbidity (light scattering) of each well using a plate reader.

-

Data Analysis: The kinetic solubility is typically defined as the concentration at which the turbidity signal begins to increase significantly above the background. This can be determined by plotting turbidity against compound concentration and identifying the inflection point.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of compound solubility, a fundamental process in chemical and pharmaceutical research.

This guide provides a foundational understanding of the solubility of this compound, leveraging data from a structural analog and presenting robust experimental methodologies. Researchers are encouraged to use these protocols to generate specific solubility data to support their discovery and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzophenone - Sciencemadness Wiki [sciencemadness.org]

- 4. Benzophenone - Desicca Chemicals [desiccantsmanufacturers.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Synthesis of Novel 2-Benzoyloxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of novel 2-benzoyloxazole derivatives, a class of compounds with significant potential in medicinal chemistry. The benzoxazole scaffold is a privileged structure in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. This document details a key synthetic methodology, presents quantitative data for synthesized compounds, and explores their potential interaction with the c-Met signaling pathway, a critical target in cancer therapy.

Core Synthetic Methodology: Sulfur-Promoted Reaction of 2-Aminophenols and Acetophenones

A highly efficient one-pot method for the synthesis of 2-benzoylbenzoxazoles involves the reaction of 2-aminophenols with acetophenones, promoted by elemental sulfur in dimethyl sulfoxide (DMSO).[1] This approach is distinguished by its use of readily available and inexpensive starting materials and reagents. The reaction proceeds via a proposed Willgerodt rearrangement-type benzoxazolation followed by a benzylic oxidation to form the final 2-benzoylbenzoxazole product.[1]

A recent study by Nguyen et al. reported the synthesis of 35 derivatives using this method, with yields ranging from 60% to 75%.[1]

Experimental Protocol: General Procedure for Sulfur-Promoted Synthesis

The following is a general experimental protocol adapted from the work of Nguyen et al.[1]

Materials:

-

2-Aminophenol (1.0 mmol)

-

Substituted Acetophenone (1.2 mmol)

-

Elemental Sulfur (S₈) (1.0 mmol, 32 mg)

-

N-methylmorpholine (NMM) or other suitable base (e.g., N-methylpiperidine, 0.5 mmol)

-

Dimethyl sulfoxide (DMSO) (0.5 mL)

-

Heptane

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

A mixture of the 2-aminophenol (1.0 mmol), substituted acetophenone (1.2 mmol), elemental sulfur (1.0 mmol), and N-methylmorpholine (0.5 mmol) in DMSO (0.5 mL) is prepared in a reaction vessel.

-

The reaction mixture is heated to 110 °C under a nitrogen atmosphere for 16 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is purified by column chromatography on silica gel using a gradient of heptane:EtOAc or DCM:heptane as the eluent to afford the pure 2-benzoylbenzoxazole derivative.

Experimental Workflow

Data Presentation

The following table summarizes the characterization data for a representative 2-benzoylbenzoxazole derivative and the reported cytotoxicity for several synthesized analogues.[1]

| Compound | Structure | Yield (%) | Melting Point (°C) | Spectroscopic Data | Cytotoxicity (IC₅₀, µM) |

| (Benzoxazol-2-yl)(phenyl)methanone | 2-benzoylbenzoxazole | 60-75% | Not Reported | ¹H NMR (500 MHz, CDCl₃): δ 8.57-8.55 (m, 2H), 7.97-7.95 (m, 1H), 7.73-7.68 (m, 2H), 7.59-7.55 (m, 3H), 7.50-7.47 (m, 1H).¹³C NMR (125 MHz, CDCl₃): δ 180.7, 157.3, 150.6, 141.0, 135.2, 134.5, 131.2, 128.9, 128.8, 128.7, 128.6, 125.9, 122.6, 112.1, 112.0. | Not Reported |

| Derivative 3aa | Structure not specified | 60-75% | Not Reported | Not Reported | 36.37 - 56.08 |

| Derivative 3ae | Structure not specified | 60-75% | Not Reported | Not Reported | 36.37 - 56.08 |

Biological Context: Potential as c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[2] Dysregulation of the HGF/c-Met signaling pathway is a key factor in the development and progression of many human cancers.[2] Aberrant c-Met activation can lead to tumor growth, angiogenesis, and metastasis. Consequently, c-Met has emerged as a significant target for the development of novel anticancer therapies.

While direct evidence for the inhibition of c-Met by 2-benzoylbenzoxazole derivatives is still emerging, the broader class of benzoxazole-containing compounds has shown significant promise as c-Met kinase inhibitors. Several studies have reported the synthesis and evaluation of benzoxazole derivatives that exhibit potent inhibitory activity against c-Met. This suggests that the 2-benzoylbenzoxazole scaffold represents a promising starting point for the design and development of novel c-Met inhibitors.

The c-Met Signaling Pathway

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which ultimately regulate gene expression and drive cellular responses such as proliferation, survival, and migration.

Conclusion